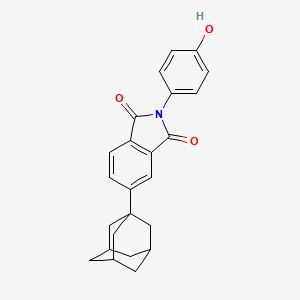
5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as AHPD, is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields of science. AHPD has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary areas of interest for this compound involves its potential in cancer treatment. Research by Dawson et al. (2007) delved into the anticancer properties of adamantyl-substituted retinoid-derived molecules, including derivatives of "5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione". These compounds were found to inhibit cancer cell growth and angiogenesis by inducing apoptosis, particularly effective against acute myeloid leukemia and breast, lung, and prostate cancer cells. The study highlighted the significance of modifying the carboxylate group to enhance apoptotic and antiproliferative activities, revealing a promising avenue for the development of novel anticancer agents Dawson et al., 2007.
Fluorescence and Photophysical Properties
The compound's derivatives have also been explored for their photophysical properties. Deshmukh and Sekar (2015) investigated the excited-state intramolecular proton transfer (ESIPT) inspired fluorescent properties of "5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione" derivatives. These studies revealed the compounds' sensitivity to solvent polarity and their thermal stability, making them potential candidates for applications in fluorescence spectroscopy and materials science Deshmukh & Sekar, 2015.
Enzyme Inhibition for Therapeutic Uses
Adamantyl-based derivatives have been scrutinized for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases such as Alzheimer's. Kwong et al. (2017) explored the AChE and BChE inhibitory activities of adamantyl-based ester derivatives, uncovering potential therapeutic applications for type 2 diabetes and antiviral treatments. This research underscores the compound's potential in pharmaceutical development, especially for neurodegenerative conditions Kwong et al., 2017.
Material Science and Polymer Research
In the realm of material science, the incorporation of adamantyl and isoindole-dione structures into polymers has been studied for enhancing thermal stability and gas transport properties. Sen and Banerjee (2012) developed fluorinated poly(ether imide)s using derivatives of "5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione", achieving high thermal stability and tensile strength. These materials exhibited promising gas transport properties, suggesting their applicability in filtration and membrane technologies Sen & Banerjee, 2012.
Propiedades
IUPAC Name |
5-(1-adamantyl)-2-(4-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-19-4-2-18(3-5-19)25-22(27)20-6-1-17(10-21(20)23(25)28)24-11-14-7-15(12-24)9-16(8-14)13-24/h1-6,10,14-16,26H,7-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCUEPBZAPHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140334 | |
| Record name | 2-(4-Hydroxyphenyl)-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692282-65-8 | |
| Record name | 2-(4-Hydroxyphenyl)-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692282-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B4057943.png)
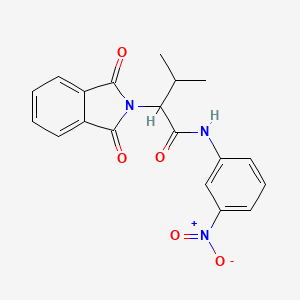
![4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4057981.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide](/img/structure/B4057985.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4057988.png)
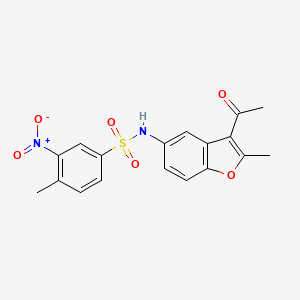
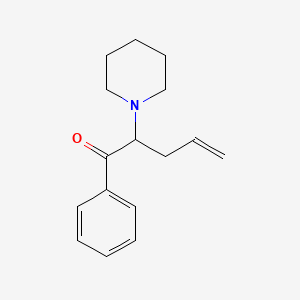
![ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4058011.png)
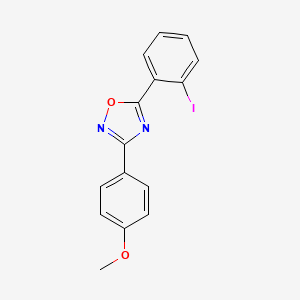
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058035.png)

![2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
![methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058059.png)
![2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B4058066.png)